molecular formula C22H15F2N3O2 B2775199 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 899980-25-7

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

カタログ番号 B2775199
CAS番号: 899980-25-7
分子量: 391.378
InChIキー: PUHBOKHMXIMORY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, also known as PF-06463922, is a novel small-molecule inhibitor of the receptor tyrosine kinase c-MET. It has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including lung, gastric, and liver cancer.

作用機序

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide inhibits c-MET signaling by binding to the kinase domain of the c-MET receptor and preventing its activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, which are involved in tumor growth, invasion, and metastasis. 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has also been shown to inhibit c-MET signaling and induce apoptosis in cancer cells. In addition, it has been shown to enhance the efficacy of other anticancer agents. 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has several advantages for lab experiments. It has a favorable pharmacokinetic profile, which allows for convenient dosing and administration. It has also been extensively studied in preclinical models of cancer, which provides a strong scientific basis for further research. However, 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has some limitations for lab experiments. It is a small-molecule inhibitor, which may limit its effectiveness in certain types of cancer. In addition, it may have off-target effects that need to be carefully evaluated.

将来の方向性

There are several future directions for the development of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide. One direction is to further evaluate its efficacy in clinical trials for various types of cancer. Another direction is to explore its potential as a combination therapy with other anticancer agents. In addition, there is a need to further investigate its mechanism of action and potential off-target effects. Finally, there is a need to develop more potent and selective c-MET inhibitors based on the structure of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide.

合成法

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide was synthesized by Pfizer, Inc. The synthesis method involves a series of chemical reactions starting from commercially available starting materials. The key steps in the synthesis include the synthesis of 2-methyl-4-oxoquinazoline-3-carboxylic acid, the coupling of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 4-fluoroaniline, and the coupling of the resulting product with 2-fluoro-5-(2-hydroxyethyl)aniline. The final product is obtained after several purification steps.

科学的研究の応用

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including lung, gastric, and liver cancer. In addition, it has been shown to inhibit c-MET signaling, which is involved in tumor growth, invasion, and metastasis. 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cetuximab.

特性

IUPAC Name

4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c1-13-25-19-5-3-2-4-17(19)22(29)27(13)16-10-11-18(24)20(12-16)26-21(28)14-6-8-15(23)9-7-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHBOKHMXIMORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。